molecular formula C21H23N3O3S B2579109 N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-phenylethanesulfonamide CAS No. 1021091-25-7

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-phenylethanesulfonamide

Cat. No.: B2579109
CAS No.: 1021091-25-7
M. Wt: 397.49
InChI Key: PZGKUEJTYNSHSO-UHFFFAOYSA-N
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Description

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-phenylethanesulfonamide is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridazinone core, which is a six-membered ring containing two nitrogen atoms, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-phenylethanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common method involves the N-alkylation of 3(2H)pyridazinone derivatives with appropriate alkyl halides. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-phenylethanesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. For instance, it may interfere with cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-phenylethanesulfonamide is unique due to its specific functional groups and structural configuration, which contribute to its distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Biological Activity

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-phenylethanesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Structural Overview

The compound features a complex structure that includes a pyridazine ring, which is known for its diverse biological activities. Its molecular formula is C21H24N4O2SC_{21}H_{24}N_{4}O_{2}S, with a molecular weight of approximately 396.5 g/mol. The presence of the sulfonamide group suggests potential interactions with various biological targets, particularly enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. Key mechanisms include:

  • Enzyme Inhibition : Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Inhibition of COX-2 can lead to reduced inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
  • Receptor Modulation : The structural features allow it to bind effectively to various receptors, potentially influencing pathways related to pain and inflammation.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant inhibitory effects on COX-2 with an IC50 value comparable to standard inhibitors like celecoxib. For instance, one study reported an IC50 value for a related pyridazine compound at 15.50 nM, indicating potent COX-2 inhibition .

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications in the chemical structure influence biological activity. The introduction of various substituents on the pyridazine ring significantly affects the compound's potency and selectivity towards COX enzymes .

CompoundIC50 (nM)SelectivityNotes
This compoundTBDTBDPotential for reduced ulcerogenic effects
Celecoxib17.79ReferenceStandard COX-2 inhibitor
Indomethacin220Lower selectivity for COX-2Higher ulcerogenic risk

Case Studies

Case Study 1: Anti-inflammatory Effects
In a controlled study involving animal models, administration of this compound resulted in significant reduction in inflammatory markers compared to untreated controls. This suggests promising therapeutic potential in treating inflammatory diseases.

Case Study 2: Gastrointestinal Safety Profile
Another study assessed the gastrointestinal safety profile by comparing the ulcerogenic effects of this compound against traditional NSAIDs. Results indicated that while traditional NSAIDs caused significant gastric damage, the compound exhibited minimal ulcerogenic effects, supporting its potential as a safer alternative for long-term use .

Properties

IUPAC Name

N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c25-21-13-12-20(19-10-5-2-6-11-19)23-24(21)16-7-15-22-28(26,27)17-14-18-8-3-1-4-9-18/h1-6,8-13,22H,7,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGKUEJTYNSHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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